N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
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Description
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H17N5OS2 and its molecular weight is 407.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system, to which this compound belongs, have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Mode of Action
It’s known that similar compounds exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity . The spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides additional opportunities to use them as catalysts in asymmetric synthesis .
Biochemical Pathways
It’s known that similar compounds have shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .
Pharmacokinetics
The predicted data shows that the compound has a logp of 220, indicating its lipophilicity, which can impact its absorption and distribution within the body . The water solubility at 25°C is estimated to be 0.1253 mg/L, which can affect its dissolution rate and hence bioavailability .
Action Environment
It’s known that the outcome of the reaction that forms similar compounds depends on the structure of the starting bromo ketone .
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS2/c1-13-17(28-20(21-13)24-8-2-3-9-24)18(26)22-15-6-4-14(5-7-15)16-12-25-10-11-27-19(25)23-16/h2-9,12H,10-11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQBKXYPDWLVCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CN5CCSC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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